molecular formula C11H23N3O2 B13652446 n-(1-(2-Aminoethyl)piperidin-4-yl)-3-methoxypropanamide

n-(1-(2-Aminoethyl)piperidin-4-yl)-3-methoxypropanamide

Cat. No.: B13652446
M. Wt: 229.32 g/mol
InChI Key: FUAKTXYBDUSOQW-UHFFFAOYSA-N
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Description

N-(1-(2-Aminoethyl)piperidin-4-yl)-3-methoxypropanamide is a compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-Aminoethyl)piperidin-4-yl)-3-methoxypropanamide typically involves the reaction of 4-piperidone with 2-aminoethylamine to form the intermediate N-(2-aminoethyl)piperidin-4-amine. This intermediate is then reacted with 3-methoxypropionyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-Aminoethyl)piperidin-4-yl)-3-methoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-(2-Aminoethyl)piperidin-4-yl)-3-methoxypropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and other diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-(2-Aminoethyl)piperidin-4-yl)-3-methoxypropanamide involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with trace amine-associated receptors, affecting neurotransmitter release and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(2-Aminoethyl)piperidin-4-yl)-3-methoxypropanamide is unique due to its specific structural features, such as the presence of a methoxy group and a piperidine ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H23N3O2

Molecular Weight

229.32 g/mol

IUPAC Name

N-[1-(2-aminoethyl)piperidin-4-yl]-3-methoxypropanamide

InChI

InChI=1S/C11H23N3O2/c1-16-9-4-11(15)13-10-2-6-14(7-3-10)8-5-12/h10H,2-9,12H2,1H3,(H,13,15)

InChI Key

FUAKTXYBDUSOQW-UHFFFAOYSA-N

Canonical SMILES

COCCC(=O)NC1CCN(CC1)CCN

Origin of Product

United States

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